molecular formula C11H16N2O2 B14905549 2-((2-Ethoxyphenyl)amino)propanamide

2-((2-Ethoxyphenyl)amino)propanamide

Cat. No.: B14905549
M. Wt: 208.26 g/mol
InChI Key: HSFVSFJWISEIQN-UHFFFAOYSA-N
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Description

2-((2-Ethoxyphenyl)amino)propanamide is an organic compound with the molecular formula C11H16N2O2. It is a derivative of propanamide, where the amine group is substituted with a 2-ethoxyphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Ethoxyphenyl)amino)propanamide typically involves the reaction of 2-ethoxyaniline with acryloyl chloride in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution, where the amine group of 2-ethoxyaniline attacks the carbonyl carbon of acryloyl chloride, forming the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. Common industrial practices include the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

2-((2-Ethoxyphenyl)amino)propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

2-((2-Ethoxyphenyl)amino)propanamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 2-((2-Ethoxyphenyl)amino)propanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((2-Ethoxyphenyl)amino)propanamide is unique due to the presence of the 2-ethoxyphenyl group, which imparts specific chemical and biological properties. This makes it distinct from other similar compounds and potentially useful in various applications .

Properties

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

IUPAC Name

2-(2-ethoxyanilino)propanamide

InChI

InChI=1S/C11H16N2O2/c1-3-15-10-7-5-4-6-9(10)13-8(2)11(12)14/h4-8,13H,3H2,1-2H3,(H2,12,14)

InChI Key

HSFVSFJWISEIQN-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1NC(C)C(=O)N

Origin of Product

United States

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